Tert-butyl 2-chloro-2-oxoacetate

Description

The exact mass of the compound Tert-butyl 2-chloro-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-chloro-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-chloro-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

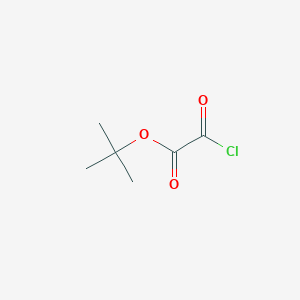

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDACWKHNECHEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456104 | |

| Record name | tert-butyl 2-chloro-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39061-59-1 | |

| Record name | tert-butyl 2-chloro-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloro-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 2-chloro-2-oxoacetate CAS 39061-59-1 properties

An In-Depth Technical Guide to Tert-butyl 2-chloro-2-oxoacetate (CAS 39061-59-1) for Advanced Synthesis

Executive Summary

Tert-butyl 2-chloro-2-oxoacetate, also known as tert-butyl chlorooxalate, is a bifunctional reagent of significant interest to researchers in organic synthesis and drug discovery. Possessing both a reactive acyl chloride and a sterically hindered tert-butyl ester, it serves as a valuable building block for the introduction of tert-butoxycarbonyl oxalyl moieties. This guide provides a comprehensive technical overview of its physicochemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and critical safety and handling information tailored for laboratory professionals. The unique reactivity profile of this compound enables its use in diverse applications, including the synthesis of complex amides, esters, and specialized linkers for bioactive conjugates, such as those used in targeted medical imaging agents.

Physicochemical and Spectroscopic Profile

Identity and Nomenclature

-

Systematic Name: tert-butyl 2-chloro-2-oxoacetate

-

Common Synonyms: tert-butyl chloro(oxo)acetate, Chloro-oxo-acetic acid t-butyl ester, t-butyl chlorooxalate

-

CAS Number: 39061-59-1

-

Molecular Formula: C₆H₉ClO₃

-

Molecular Weight: 164.59 g/mol [1]

-

Structure:

Core Physicochemical Properties

The key physical properties of tert-butyl 2-chloro-2-oxoacetate are summarized below, providing essential data for experimental design and purification.

| Property | Value | Source(s) |

| Boiling Point | 60-63 °C at 23 Torr | [2] |

| 168.8 ± 9.0 °C at 760 mmHg | [2][3] | |

| Density | 1.178 - 1.2 ± 0.1 g/cm³ | [2][3] |

| Refractive Index (n²⁰D) | 1.435 | [3] |

| Flash Point | 59.9 ± 17.7 °C | [3] |

| Vapor Pressure | 1.6 ± 0.3 mmHg at 25°C | [1][3] |

Predicted Spectroscopic Signature

While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of tert-butyl 2-chloro-2-oxoacetate allows for a confident prediction of its key NMR signals, which is crucial for reaction monitoring and product verification.

-

¹H NMR: The proton NMR spectrum is expected to be remarkably simple. Due to the high degree of symmetry, the nine protons of the tert-butyl group are chemically equivalent and will appear as a single, sharp singlet. This signal is anticipated in the range of δ 1.5 - 1.6 ppm . The absence of any other protons makes this a clean diagnostic signal.

-

¹³C NMR: The carbon NMR spectrum will provide more structural detail. Four distinct signals are predicted:

-

A signal for the three equivalent methyl carbons (-CH₃ ) of the tert-butyl group, typically around δ 27-29 ppm .

-

A signal for the quaternary carbon (-C(CH₃)₃ ) of the tert-butyl group, expected near δ 85-87 ppm .[4]

-

Two downfield signals for the two distinct carbonyl carbons. The ester carbonyl (-C(=O)O- ) is expected in the δ 158-162 ppm range, while the highly deshielded acyl chloride carbonyl (-C(=O)Cl ) will appear further downfield, likely in the δ 165-170 ppm region.[4] The quaternary nature of these carbons means their signals will likely be sharp but of lower intensity compared to the protonated carbons.

-

Synthesis and Purification

Primary Synthetic Route: Esterification of Oxalyl Chloride

The most direct and common method for preparing tert-butyl 2-chloro-2-oxoacetate is the selective mono-esterification of oxalyl chloride with tert-butanol.[1][3] Oxalyl chloride serves as the electrophilic backbone, while tert-butanol acts as the nucleophile.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of tert-butanol attacks one of the highly electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the product alongside hydrochloric acid (HCl) as a byproduct.

Causality of Experimental Choices:

-

Stoichiometry: Using a slight excess of oxalyl chloride or a 1:1 ratio of reactants is crucial. This minimizes the formation of the di-substituted by-product, di-tert-butyl oxalate. The bulky tert-butyl group also sterically hinders the second reaction, favoring the mono-ester.

-

Temperature Control: The reaction is highly exothermic and releases HCl gas. Performing the addition of tert-butanol at low temperatures (e.g., 0 °C) is essential to control the reaction rate, prevent side reactions, and ensure safety.

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants and manage the reaction temperature. The solvent must not react with the highly reactive oxalyl chloride.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of oxalyl chloride by atmospheric moisture.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an oil bubbler.

-

Reagent Charging: Charge the flask with oxalyl chloride (1.0 eq.) dissolved in anhydrous dichloromethane (DCM, ~2 M). Cool the flask to 0 °C in an ice-water bath.

-

Nucleophile Addition: Add a solution of tert-butanol (0.95 eq.) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure full conversion.

-

Work-up:

-

Carefully quench any remaining oxalyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield tert-butyl 2-chloro-2-oxoacetate as a colorless liquid.[2]

-

Purification and Characterization Workflow

Caption: Workflow for the synthesis and purification of tert-butyl 2-chloro-2-oxoacetate.

Chemical Reactivity and Synthetic Utility

The Dual Electrophilic Nature

The reactivity of tert-butyl 2-chloro-2-oxoacetate is dominated by its two electrophilic carbonyl centers. The acyl chloride carbonyl is significantly more reactive than the ester carbonyl due to the excellent leaving group ability of the chloride ion compared to the tert-butoxide group. This differential reactivity allows for selective reactions with a wide range of nucleophiles at the acyl chloride position.

Reactions with Nucleophiles

The compound readily undergoes nucleophilic addition-elimination reactions.[3][5] This is a powerful method for forming new carbon-heteroatom bonds.

-

With Amines: Primary and secondary amines react rapidly to form stable tert-butyl oxamate derivatives (amides).[6][7] This reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[6]

-

With Alcohols: Alcohols react to form the corresponding oxalate esters. The reaction is typically slower than with amines and may require a catalyst or heating.

-

With Water: The compound is moisture-sensitive and will hydrolyze to form tert-butyl hydrogen oxalate and HCl. This necessitates handling under anhydrous conditions.

Application in Drug Discovery: A Case Study

Tert-butyl 2-chloro-2-oxoacetate is a valuable reagent for synthesizing complex molecules in drug development, such as imaging agents for prostate cancer.[2] In this context, it can act as a bifunctional linker. One end (the acyl chloride) can be coupled to a targeting moiety (e.g., a small molecule that binds to the Prostate-Specific Membrane Antigen, PSMA), while the other end (the tert-butyl ester) serves as a protecting group for a carboxylic acid. This acid can be deprotected in a later step (using an acid like TFA) and coupled to another functional unit, such as a chelator for a radioisotope or a fluorescent dye.

Nucleophilic Substitution Workflow

Caption: General mechanism for the reaction of tert-butyl 2-chloro-2-oxoacetate with a nucleophile.

Safety, Handling, and Storage

GHS Hazard Profile

Tert-butyl 2-chloro-2-oxoacetate is a hazardous chemical and must be handled with extreme care. Its GHS classification highlights its corrosive and toxic properties.

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

| Danger | H314: Causes severe skin burns and eye damage. | ||

| H318: Causes serious eye damage. | [2] | ||

| H331: Toxic if inhaled. |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen). The compound should be kept in a cool, dry, and well-ventilated area designated for corrosive and toxic materials. For long-term stability, storage in a freezer at or below -20°C is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, do not dispose of it with incompatible materials.

Conclusion

Tert-butyl 2-chloro-2-oxoacetate is a potent and versatile reagent for advanced organic synthesis. Its differential reactivity, stemming from the acyl chloride and tert-butyl ester functionalities, allows for its strategic incorporation into complex molecular architectures. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its properties and reactivity provides chemists, particularly those in pharmaceutical and materials science, with a powerful tool for molecular construction.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Chemsrc. (2023). tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. [Link]

-

Kopka, K., et al. (2017). Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach. Molecules, 22(4), 594. [Link]

-

Hohn, A., et al. (2020). Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. ChemistryOpen, 9(7), 762-770. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Dharmarajan, S., et al. (2015). Synthesis and Biological Evaluation of Low Molecular Weight Fluorescent Imaging Agents for the Prostate-Specific Membrane Antigen. Bioconjugate Chemistry, 26(11), 2255-2264. [Link]

-

Save My Exams. (2023). Acyl Chlorides. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. [Link]

-

OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

The Organic Chemistry Tutor. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Google Patents. (n.d.).

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

- Google Patents. (n.d.).

Sources

- 1. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. savemyexams.com [savemyexams.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents [patents.google.com]

Synthesis of Tert-butyl 2-chloro-2-oxoacetate from tert-butanol

An In-depth Technical Guide to the

Executive Summary

Tert-butyl 2-chloro-2-oxoacetate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group and as a precursor for other synthetic transformations. This guide provides a comprehensive overview of its synthesis from readily available starting materials, tert-butanol and oxalyl chloride. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical safety considerations, characterization techniques, and troubleshooting strategies. This document is intended for researchers and drug development professionals who require a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction and Strategic Overview

The target molecule, tert-butyl 2-chloro-2-oxoacetate, also known as tert-butyl oxalyl chloride, possesses two key reactive sites: an acid chloride and a tert-butyl ester. The acid chloride allows for facile reactions with nucleophiles, while the tert-butyl ester group is prized for its stability under a range of conditions and its selective removal under acidic conditions. Its primary application lies in the synthesis of α-keto esters and related derivatives, which are important pharmacophores in medicinal chemistry.

The synthesis strategy detailed herein involves the direct reaction of a tertiary alcohol, tert-butanol, with oxalyl chloride.[1] This approach is efficient and proceeds through a well-understood nucleophilic acyl substitution mechanism. The choice of oxalyl chloride as the acylating agent is strategic; its reaction byproducts, hydrogen chloride (HCl) and carbon monoxide (CO), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.

Reaction Mechanism and Scientific Rationale

The formation of tert-butyl 2-chloro-2-oxoacetate from tert-butanol and oxalyl chloride is a classic example of nucleophilic acyl substitution at one of the carbonyl carbons of oxalyl chloride.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the oxygen atom of tert-butanol acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate and Elimination The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of a chloride ion as a leaving group.

Step 3: Deprotonation and Byproduct Formation The expelled chloride ion acts as a base, deprotonating the oxonium ion intermediate. This step is often facilitated by a mild, non-nucleophilic base (like pyridine) added to the reaction mixture to neutralize the generated HCl, or the HCl is allowed to evolve as a gas. The intermediate, tert-butyl 2-(chloroformyl)-2-oxoacetate, is unstable and readily loses carbon monoxide to yield the final product.

The overall transformation is highly favorable due to the formation of stable gaseous byproducts (HCl and CO), which are easily removed from the reaction medium, thus preventing reversible reactions.

Caption: Reaction mechanism logical flow.

Detailed Experimental Protocol

This protocol is designed for the synthesis of tert-butyl 2-chloro-2-oxoacetate on a laboratory scale. A thorough risk assessment must be conducted before commencing any experimental work.

Reagent and Equipment Data

| Reagent | CAS No. | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| tert-Butanol | 75-65-0 | 74.12 | 82.4 | 0.781 | Flammable, Irritant |

| Oxalyl Chloride | 79-37-8 | 126.93 | 63-64 | 1.478 | Highly Toxic, Corrosive |

| Pyridine (optional) | 110-86-1 | 79.10 | 115 | 0.982 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 | 1.326 | Carcinogen, Irritant |

| tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 | 164.59 | 60-63 (23 Torr)[2] | ~1.178 (Predicted)[2] | Corrosive, Lachrymator |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a scrubbing system (e.g., NaOH solution)

-

Low-temperature thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Vacuum distillation apparatus

Synthesis Procedure

CRITICAL SAFETY NOTE: Oxalyl chloride is extremely toxic and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser. The condenser outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolving HCl and CO gases.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with oxalyl chloride (1.3 eq) dissolved in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Slow Addition: Prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the tert-butanol solution dropwise to the stirred oxalyl chloride solution over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to prevent the formation of side products from localized heating. Maintaining a low temperature (0-5 °C) is essential.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS or by quenching with methanol and observing the formation of the corresponding methyl ester. Vigorous gas evolution should be observed during the addition and stirring.

-

Solvent Removal: Once the reaction is deemed complete, the solvent and any excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The bath temperature should be kept low (≤ 30 °C) to avoid thermal decomposition of the product.

-

Purification: The crude product is purified by vacuum distillation.[2] Collect the fraction boiling at 60-63 °C at a pressure of approximately 23 Torr.[2] This step is critical to remove non-volatile impurities.

Caption: Experimental workflow for the synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized tert-butyl 2-chloro-2-oxoacetate, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Expect signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the ester and acid chloride carbonyl carbons.

-

-

Infrared (IR) Spectroscopy: Look for two strong characteristic carbonyl (C=O) stretching bands. One for the ester carbonyl and a higher frequency band for the more electrophilic acid chloride carbonyl.

-

Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight and assessing purity. Fragmentation patterns should be consistent with the expected structure.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Product decomposition during work-up/distillation. 3. Use of wet reagents or solvents. | 1. Increase reaction time or slightly elevate the temperature after addition (e.g., to 25 °C). 2. Ensure distillation is performed under high vacuum and at the lowest possible temperature. 3. Use freshly distilled, anhydrous solvents and reagents. |

| Dark-colored Product | Thermal decomposition or presence of impurities. | Ensure rigorous temperature control during the reaction and distillation. Purify the starting materials if their quality is questionable. |

| Presence of tert-butyl chloride | Side reaction promoted by HCl byproduct. | If HCl is not efficiently removed, it can react with tert-butanol in an SN1 reaction.[3][4] Using a non-nucleophilic base like pyridine can scavenge HCl, but this adds a purification step. Ensuring a slight excess of oxalyl chloride can also mitigate this. |

Conclusion

The synthesis of tert-butyl 2-chloro-2-oxoacetate from tert-butanol and oxalyl chloride is a direct and efficient method for producing this versatile chemical intermediate. The success of the synthesis hinges on careful control of reaction conditions, particularly temperature, and the rigorous exclusion of moisture. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably and safely prepare high-purity material for applications in pharmaceutical development and complex organic synthesis.

References

-

Organic Syntheses. tert.-BUTYL CHLORIDE. Available at: [Link]

- Google Patents. CN106397189A - Synthesis method of tert-butyl chloroacetate.

- Google Patents. DE4434444A1 - Process for the preparation of tert-butyl chloroacetate.

-

ResearchGate. Method for the synthesis of chloroacetic acid tertiary butyl ester from chloroacetic acid?. Available at: [Link]

-

The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride - Supplementary Material. Available at: [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. Available at: [Link]

-

Loba Chemie. TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

- Google Patents. US2816140A - Process for the production of oxalyl chloride.

-

YouTube. 003 t butyl alcohol plus HCl. Available at: [Link]

-

ACS Publications. Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. Available at: [Link]

-

SlideShare. Experimental No. (12) Alkyl halides Preparation of t-butylchloride. Available at: [Link]

-

Organic Syntheses. PREPARATION OF (S)-2-(4-((2-(PYRROLIDIN-1-YL)ACETYL)AMINO)BENZOYL)-N-(4-METHOXY-3-(PIPERIDIN-1-YL)PHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE (PF-04449913). Available at: [Link]

-

Pearson. The reaction of tert-butyl alcohol with concentrated HCl goes by .... Available at: [Link]

-

The Royal Society of Chemistry. Synthesis. Available at: [Link]

-

PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Available at: [Link]

- Google Patents. US5591888A - Process for producing tert.-butyl chloroacetate.

-

Scribd. AS 1 Reaction: Synthesis of Tert-Butyl Chloride: Supplementary Material Experiment Notes. Available at: [Link]

-

Chemsrc. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. Available at: [Link]

-

Matrix Fine Chemicals. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5. Available at: [Link]

Sources

An In-depth Technical Guide to Tert-butyl 2-chloro-2-oxoacetate: A Strategic Intermediate in Modern Synthesis

Abstract: Tert-butyl 2-chloro-2-oxoacetate is a highly reactive bifunctional molecule that has emerged as a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, combining a reactive acid chloride with a sterically hindered tert-butyl ester, allows for selective transformations that are critical in the fields of pharmaceutical and agrochemical development. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and key applications. We will explore its role in the strategic introduction of α-keto ester functionalities and discuss detailed, field-proven protocols to ensure safe and efficient handling and utilization in a research and development setting.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, intermediates that offer both high reactivity and selectivity are of paramount importance. Tert-butyl 2-chloro-2-oxoacetate (CAS No. 39061-59-1) is one such reagent. Structurally, it is the tert-butyl ester of oxalyl chloride, possessing two adjacent carbonyl groups with distinct reactivity profiles. The acid chloride provides a highly electrophilic site for acylation reactions, while the tert-butyl ester serves as a robust protecting group that can be cleaved under specific acidic conditions, often avoiding the harsh basic conditions that could compromise sensitive functional groups elsewhere in the molecule.

This combination makes it a superior choice for the synthesis of complex molecules, particularly α-keto esters, which are foundational precursors to biologically significant compounds like α-hydroxy acids and α-amino acids[1][2]. Its application is crucial in constructing the intricate molecular frameworks required for modern drug discovery[3][4]. This guide serves as a comprehensive resource for scientists aiming to leverage the full potential of this powerful synthetic tool.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe application. Tert-butyl 2-chloro-2-oxoacetate is a liquid whose properties are summarized below.

Table 1: Physicochemical Properties of Tert-butyl 2-chloro-2-oxoacetate

| Property | Value | Source |

| CAS Number | 39061-59-1 | [5] |

| Molecular Formula | C₆H₉ClO₃ | [6] |

| Molecular Weight | 164.59 g/mol | [6] |

| Boiling Point | 60-63 °C at 23 Torr | [3] |

| Density | ~1.178 - 1.2 g/cm³ | [3][6] |

| Flash Point | 59.9 °C | [6] |

| Appearance | Colorless to yellow liquid | [4] |

Analytical Characterization

Quality control is non-negotiable in synthesis. The identity and purity of tert-butyl 2-chloro-2-oxoacetate are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high symmetry of the tert-butyl group, the spectrum is expected to be simple. A characteristic sharp singlet should appear around δ 1.5-1.6 ppm, integrating to 9 protons. This is a hallmark signature of a tert-butyl group and its presence is a primary indicator of the correct structure[7].

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the two carbonyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The acid chloride carbonyl typically appears at a higher wavenumber (around 1770-1815 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹), reflecting the electron-withdrawing effect of the chlorine atom.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns consistent with the structure, such as the loss of the tert-butyl group.

Synthesis and Manufacturing Insights

The most common and direct laboratory synthesis of tert-butyl 2-chloro-2-oxoacetate involves the reaction of tert-butanol with an excess of oxalyl chloride [6].

Causality Behind Experimental Choices:

-

Excess Oxalyl Chloride: Using an excess of oxalyl chloride is crucial. It ensures the complete consumption of tert-butanol and minimizes the formation of the symmetrical diester, di-tert-butyl oxalate, which would occur if the stoichiometry were reversed or equivalent.

-

Controlled Temperature: The reaction is highly exothermic. Adding the tert-butanol dropwise to the oxalyl chloride solution at a reduced temperature (e.g., 0 °C) is a critical safety and purity measure. It controls the reaction rate, prevents dangerous temperature spikes, and minimizes the decomposition of the desired product.

-

Inert Solvent: A dry, inert solvent like dichloromethane (DCM) is used to dissolve the reactants and help dissipate heat.

-

Vacuum Distillation: The product is sensitive to heat and moisture. Purification via vacuum distillation is necessary to isolate the product at a lower temperature, preventing thermal degradation and removing unreacted oxalyl chloride and other volatile impurities.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of tert-butyl 2-chloro-2-oxoacetate stems from the predictable and differential reactivity of its two carbonyl centers. The carbon atom of the acid chloride is significantly more electrophilic than the ester carbonyl carbon due to the strong inductive effect of the chlorine atom, making it a prime target for nucleophilic attack.

This selective acylation is the cornerstone of its application in synthesis. It allows for the direct and efficient introduction of an α-keto-tert-butyl ester moiety onto a wide range of nucleophiles.

Core Applications in Organic Synthesis

Synthesis of α-Keto Esters

The primary and most powerful application of this reagent is in the synthesis of α-keto esters[1][2]. These motifs are prevalent in many biologically active molecules and serve as versatile precursors for other functional groups[8].

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), tert-butyl 2-chloro-2-oxoacetate can acylate electron-rich aromatic and heteroaromatic compounds to yield aryl or heteroaryl α-keto esters.

-

Coupling with Organometallic Reagents: It reacts cleanly with organometallic reagents such as Grignard reagents (R-MgX) or organocuprates at low temperatures.[9]. This provides a direct route to a diverse range of α-keto esters where 'R' can be alkyl, vinyl, or aryl. The low temperature is critical to prevent the nucleophile from attacking the less reactive ester carbonyl.

Application in Pharmaceutical Intermediate Synthesis

Tert-butyl 2-chloro-2-oxoacetate is a valuable building block for Active Pharmaceutical Ingredients (APIs)[4][10]. For instance, it is a key reagent in the preparation of compounds used for prostate cancer imaging[3]. Its ability to introduce the α-keto ester group is often a key step in building the carbon skeleton of complex drug molecules[4]. The tert-butyl group can be removed later in the synthesis under mild acidic conditions to reveal a carboxylic acid, a common functional group in many drugs.

Experimental Protocols

Adherence to detailed and validated protocols is essential for safety, reproducibility, and high yields.

Protocol 6.1: General Procedure for Acylation of an Amine

This protocol describes the formation of an N-acyl α-keto amide, a common transformation.

Objective: To synthesize tert-butyl 2-(alkyl/arylamino)-2-oxoacetate.

Materials:

-

Tert-butyl 2-chloro-2-oxoacetate (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

Tertiary amine base (e.g., Triethylamine, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware, magnetic stirrer, ice bath

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Add a solution of tert-butyl 2-chloro-2-oxoacetate (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The triethylamine hydrochloride salt will precipitate during the reaction, providing a visual cue of progress. The final product's purity should be confirmed by NMR spectroscopy[11].

Safety, Handling, and Storage

Tert-butyl 2-chloro-2-oxoacetate is a reactive and corrosive chemical that demands careful handling.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage[3][12]. It is harmful if inhaled. As an acid chloride, it reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield[12].

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as water, strong bases, and oxidizing agents[13][14].

Conclusion

Tert-butyl 2-chloro-2-oxoacetate is a powerful and strategic intermediate for organic synthesis. Its bifunctional nature, characterized by a highly reactive acid chloride and a stable tert-butyl ester, provides chemists with a reliable tool for the efficient and selective introduction of the α-keto ester functional group. While its reactivity demands rigorous safety and handling protocols, a comprehensive understanding of its properties and reaction mechanisms allows researchers and drug development professionals to unlock its full potential in the creation of novel and complex molecules that drive innovation in medicine and materials science.

References

- CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents.

- US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents.

-

Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). Available at: [Link]

-

tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc. Available at: [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - ACS Publications. Available at: [Link]

-

Material Safety Data Sheet - tert.-Butyl chloroacetate, 97% - Cole-Parmer. Available at: [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate | ACS Omega. Available at: [Link]

-

A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate - ResearchGate. Available at: [Link]

-

1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl - Doc Brown's Chemistry. Available at: [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Available at: [Link]

-

GLYCINE t-BUTYL ESTER - Organic Syntheses Procedure. Available at: [Link]

-

Specialty Chemical Synthesis: Exploring the Uses of Tert-Butyl Chloroacetate. Available at: [Link]

-

Synthesis, spectral characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones - ResearchGate. Available at: [Link]

- DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents.

-

Mastering Tert-Butyl Chloroacetate: Your Guide to Pharmaceutical Synthesis. Available at: [Link]

-

tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

-

Tert-Butyl Chloroacetate: Properties, Synthesis and Applications - Htdchem. Available at: [Link]

-

tert-Butyl 2-chloro-2-oxoacetate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyl 2-chloro-2-oxoacetate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 6. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]

- 7. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. htdchem.com [htdchem.com]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Signature of Tert-butyl 2-chloro-2-oxoacetate: A Predictive Technical Guide

Abstract

Tert-butyl 2-chloro-2-oxoacetate is a bifunctional molecule of interest in organic synthesis, serving as a versatile building block due to its reactive acid chloride and sterically hindered ester functionalities. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides an in-depth, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 2-chloro-2-oxoacetate. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide leverages fundamental spectroscopic principles and data from structurally analogous compounds to construct a reliable predicted spectral signature. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Structural Rationale for a Unique Spectrum

Tert-butyl 2-chloro-2-oxoacetate, with the molecular formula C₆H₉ClO₃, possesses a unique electronic environment shaped by the interplay of several key features:

-

An α-Dicarbonyl System: The adjacent ester and acid chloride carbonyl groups are electron-withdrawing, significantly influencing each other's spectroscopic properties.

-

A Sterically Demanding Tert-butyl Group: This group provides a distinct, high-intensity signal in ¹H NMR and characteristic carbon signals in ¹³C NMR. Its bulk also influences the molecular conformation.

-

A Highly Reactive Acyl Chloride: This functional group is a primary determinant of the molecule's reactivity and gives rise to a very characteristic, high-frequency stretching band in the IR spectrum.

Understanding these structural elements is the foundation for interpreting and predicting the molecule's spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra for tert-butyl 2-chloro-2-oxoacetate are characterized by their simplicity and distinct chemical shifts.

Predicted ¹H NMR Spectrum

The high degree of symmetry within the tert-butyl group results in a remarkably simple proton NMR spectrum.

Causality Behind the Prediction: The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C single bonds. They are attached to a quaternary carbon, meaning there are no adjacent protons to cause spin-spin splitting. Their chemical shift is influenced by the deshielding effect of the nearby ester oxygen, placing the signal in the typical range for tert-butyl esters.[1]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.5 - 1.6 | Singlet | 9H | -(C(CH₃)₃) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Causality Behind the Prediction: The chemical shifts are governed by the electronic environment of each carbon.

-

The methyl carbons of the tert-butyl group are shielded and appear furthest upfield.

-

The quaternary carbon of the tert-butyl group is deshielded by the directly attached oxygen atom.

-

The two carbonyl carbons are significantly deshielded and appear far downfield. The carbon of the acid chloride (-C(O)Cl) is expected to be slightly more deshielded than the ester carbonyl (-C(O)O-) due to the strong inductive effect of the chlorine atom. Typical chemical shifts for ester carbonyls are in the 165-185 ppm range, while acid chloride carbonyls are also found in a similar region.[2][3]

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 28 | -C(CH₃)₃ | Shielded alkyl carbons |

| ~ 85 | -C(CH₃)₃ | Quaternary carbon attached to oxygen |

| ~ 160 | -C(O)O- | Ester carbonyl carbon |

| ~ 165 | -C(O)Cl | Acid chloride carbonyl carbon (most deshielded) |

Infrared (IR) Spectroscopy: The Carbonyl Signature

The IR spectrum is dominated by the stretching vibrations of the two carbonyl groups. The positions of these bands are highly diagnostic.

Causality Behind the Prediction:

-

Acid Chloride C=O Stretch: The C=O bond in an acid chloride is strengthened by the strong electron-withdrawing inductive effect of the chlorine atom. This results in a characteristic, strong absorption at a high wavenumber, typically in the 1775-1815 cm⁻¹ range.[4][5][6]

-

α-Keto Ester C=O Stretch: The ester carbonyl, being adjacent to the acid chloride carbonyl, also experiences an inductive pull, shifting its frequency higher than a typical saturated ester (which appears around 1735 cm⁻¹).[7] We predict two distinct, strong C=O stretching bands.

-

C-O Stretches: Strong bands corresponding to the C-O single bonds of the ester group will be present in the fingerprint region.

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 2980 | Medium | C-H Stretch | Alkyl (tert-butyl) |

| ~ 1810 | Strong | C=O Stretch | Acid Chloride |

| ~ 1750 | Strong | C=O Stretch | α-Keto Ester |

| ~ 1250 - 1150 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS): Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will induce fragmentation of tert-butyl 2-chloro-2-oxoacetate, providing valuable information about its molecular weight and substructures.

Causality Behind the Prediction: The fragmentation of esters is well-characterized. The most prominent fragmentation pathways for this molecule are predicted to be initiated by the loss of the stable tert-butyl group or cleavage adjacent to the carbonyl groups.

-

Loss of Tert-butyl Radical: The cleavage of the oxygen to tert-butyl carbon bond results in the formation of a stable tert-butyl cation at m/z 57. This is often a base peak in the mass spectra of tert-butyl esters.[8]

-

Alpha-Cleavage: Cleavage of the C-C bond between the two carbonyls or the C-Cl bond can lead to the formation of characteristic acylium ions.[9][10]

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 164 (for ³⁵Cl) and 166 (for ³⁷Cl) may be observed, but it is expected to be of low intensity due to the molecule's instability under EI conditions. The characteristic 3:1 isotopic pattern for chlorine will be a key identifier for chlorine-containing fragments.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| Predicted m/z | Ion Formula | Identity/Origin |

| 164/166 | [C₆H₉ClO₃]⁺ | Molecular Ion [M]⁺ |

| 149/151 | [C₅H₆ClO₃]⁺ | Loss of a methyl radical [M-CH₃]⁺ |

| 107/109 | [C₄H₆ClO]⁺ | Loss of CO₂ and a methyl radical |

| 63/65 | [COCl]⁺ | Oxalyl chloride acylium ion |

| 57 | [C₄H₉]⁺ | Tert-butyl cation (Likely Base Peak) |

Logical Fragmentation Workflow

The diagram below illustrates the primary predicted fragmentation pathways for tert-butyl 2-chloro-2-oxoacetate upon electron ionization.

Caption: Predicted EI-MS fragmentation of tert-butyl 2-chloro-2-oxoacetate.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-chloro-2-oxoacetate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).[11]

-

¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by applying a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.[12]

Mass Spectrometry Protocol

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction and purification.

-

GC Conditions: Use a standard non-polar capillary column (e.g., DB-5). Set the injector temperature to ~250°C and use a temperature program for the oven (e.g., starting at 50°C and ramping to 280°C) to ensure volatilization and elution.

-

MS Conditions: Use a standard electron energy of 70 eV for ionization. Scan a mass range of m/z 40-400 to detect the parent ion and relevant fragments.

Conclusion

This guide establishes a comprehensive, predicted spectroscopic profile for tert-butyl 2-chloro-2-oxoacetate. The key identifying features are a single, intense peak in the ¹H NMR spectrum around 1.5-1.6 ppm, four distinct signals in the ¹³C NMR spectrum including two downfield carbonyl carbons, two strong and well-separated C=O stretching bands in the IR spectrum (~1810 and ~1750 cm⁻¹), and a likely base peak at m/z 57 in the mass spectrum. This predictive dataset serves as a robust reference for any scientist synthesizing or utilizing this important chemical intermediate, enabling confident structural verification and purity assessment.

References

-

Doughty, B. et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. ACS Publications. Available at: [Link]

-

Chemguide. Infrared spectra of acid chlorides. Available at: [Link]

-

Walwil, I. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]

-

University of Calgary. Infrared Spectroscopy. Available at: [Link]

-

SpectraBase. Benzoic acid tert-butyl ester 13C NMR Spectrum. Available at: [Link]

-

Doughty, B. et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SlideShare. IR spectrum of carboxylic acids and alcohols. (2023). Available at: [Link]

-

Molbase. ethyl 2-chloro-2-oxoacetate. Available at: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. Methods for the Synthesis of α-Keto Esters. Available at: [Link]

-

ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. utsouthwestern.edu [utsouthwestern.edu]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Guide to Acylation Reactions Using Tert-butyl 2-chloro-2-oxoacetate

Introduction: The Strategic Advantage of Tert-butyl 2-chloro-2-oxoacetate in Modern Synthesis

In the landscape of organic synthesis, the strategic introduction of acyl groups is a cornerstone of molecular architecture, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Among the diverse arsenal of acylating agents, tert-butyl 2-chloro-2-oxoacetate has emerged as a reagent of significant utility. Its bifunctional nature, possessing both a highly reactive acid chloride and a sterically hindered tert-butyl ester, allows for the precise installation of the tert-butyl oxalyl moiety onto a variety of nucleophiles.

This guide provides an in-depth exploration of tert-butyl 2-chloro-2-oxoacetate as a premier acylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its application, and offer expert insights to empower researchers in leveraging this versatile reagent to its full potential. The protocols and discussions herein are designed for practical application by researchers, scientists, and drug development professionals, ensuring both scientific rigor and reproducible outcomes. The tert-butoxycarbonyl (Boc) group, a related and vital protecting group in chemistry, is often introduced using reagents like di-tert-butyl dicarbonate; however, tert-butyl 2-chloro-2-oxoacetate offers a unique pathway to α-keto esters, which are valuable synthetic intermediates.[1][2][3]

Reagent Profile: Physicochemical Properties and Safety Imperatives

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 39061-59-1 | [4] |

| Molecular Formula | C₆H₉ClO₃ | [4] |

| Molecular Weight | 164.59 g/mol | [5] |

| Boiling Point | 60-63 °C at 23 Torr | [6] |

| Density | ~1.178 g/cm³ (Predicted) | [6] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in most aprotic organic solvents (e.g., DCM, THF, Diethyl Ether) |

Safety and Handling: A Mandate for Caution

Tert-butyl 2-chloro-2-oxoacetate is a reactive and corrosive compound that demands careful handling in a controlled laboratory environment.

-

Hazard Profile: This reagent is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also toxic if inhaled.[5]

-

Handling: Always handle tert-butyl 2-chloro-2-oxoacetate in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, is mandatory.

-

Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a freezer at temperatures under -20°C to minimize decomposition.[5]

-

Incompatibilities: The reagent is highly reactive towards water and protic solvents like alcohols, leading to rapid hydrolysis.[8] It is also incompatible with strong bases and oxidizing agents.[7]

The Heart of the Reaction: Mechanistic Insights into Acylation

The efficacy of tert-butyl 2-chloro-2-oxoacetate as an acylating agent stems from the high electrophilicity of the carbonyl carbon in the acyl chloride moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: A nucleophile, such as an alcohol (R-OH) or an amine (R-NH₂), attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: A mild base, often a tertiary amine like triethylamine or pyridine, is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting nucleophile or the product, thereby driving the reaction to completion.

Caption: General mechanism of nucleophilic acyl substitution.

Protocols and Applications: A Practical Guide

The following sections provide detailed protocols for the acylation of representative substrates. These protocols are designed to be self-validating, with built-in checkpoints for reaction monitoring and purification.

General Experimental Workflow

The successful execution of these reactions hinges on a systematic and meticulous workflow.

Caption: A typical workflow for acylation reactions.

Protocol: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details the synthesis of tert-butyl 2-(benzyloxy)-2-oxoacetate, a representative α-keto ester.

Materials and Reagents:

-

Benzyl alcohol (1.0 equiv)

-

Tert-butyl 2-chloro-2-oxoacetate (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzyl alcohol (1.0 equiv) and anhydrous DCM.

-

Addition of Base: Add triethylamine (1.5 equiv) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add tert-butyl 2-chloro-2-oxoacetate (1.2 equiv) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent the formation of side products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).[9] The disappearance of the starting alcohol indicates reaction completion.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 2-(benzyloxy)-2-oxoacetate.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: N-Acylation of a Primary Amine (e.g., Aniline)

This protocol outlines the synthesis of tert-butyl 2-oxo-2-(phenylamino)acetate, showcasing the formation of an N-acylated product.

Materials and Reagents:

-

Aniline (1.0 equiv)

-

Tert-butyl 2-chloro-2-oxoacetate (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel and chromatography solvents

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve aniline (1.0 equiv) in anhydrous THF.

-

Addition of Base: Add pyridine (2.0 equiv) to the solution. Expert Insight: Pyridine serves as both a base and a nucleophilic catalyst in this reaction, often leading to faster reaction rates compared to triethylamine for amine acylations.

-

Cooling: Cool the mixture to 0 °C.

-

Reagent Addition: Add a solution of tert-butyl 2-chloro-2-oxoacetate (1.1 equiv) in anhydrous THF dropwise.

-

Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitoring: Track the consumption of aniline using TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

-

Characterization: Analyze the purified product by appropriate spectroscopic methods (NMR, IR, MS).

Comparative Data for Acylation Reactions

The versatility of tert-butyl 2-chloro-2-oxoacetate is demonstrated by its application across a range of nucleophiles. The following table summarizes typical reaction conditions.

| Substrate Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Primary Alcohol | Benzyl Alcohol | Triethylamine | DCM | 0 to RT | 2 - 4 | 85 - 95 |

| Secondary Alcohol | Cyclohexanol | Pyridine | THF | 0 to RT | 4 - 8 | 70 - 85 |

| Tertiary Alcohol | tert-Butanol | DMAP/Et₃N | DCM | RT | 12 - 24 | Low to Moderate |

| Aromatic Amine | Aniline | Pyridine | THF | 0 to RT | 1 - 3 | 90 - 98 |

| Aliphatic Amine | Benzylamine | Triethylamine | DCM | 0 | 0.5 - 1 | >95 |

| Phenol | Phenol | Pyridine | DCM | 0 to RT | 3 - 6 | 80 - 90 |

Note: Yields are indicative and can vary based on the specific substrate and reaction scale. Tertiary alcohols are generally poor nucleophiles and their acylation can be challenging, often requiring stronger catalysts or more forcing conditions.[10]

Conclusion: A Versatile Tool for the Synthetic Chemist

Tert-butyl 2-chloro-2-oxoacetate is a powerful and versatile reagent for the acylation of a broad spectrum of nucleophiles. Its high reactivity, coupled with the straightforward nature of the reactions, makes it an invaluable tool for the synthesis of complex organic molecules. By understanding the underlying reaction mechanisms and adhering to meticulous experimental protocols, researchers can effectively harness the synthetic potential of this reagent. The application notes and protocols provided herein serve as a robust foundation for the successful implementation of tert-butyl 2-chloro-2-oxoacetate in diverse research and development endeavors.

References

-

Chemsrc. tert-butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]

-

Organic Chemistry Portal. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]

-

ResearchGate. Acylation of Arylamines with Triethylamine Derivatives in Combination with tert‐Butyl Hydroperoxide. [Link]

-

Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]

- 5. 39061-59-1|tert-Butyl 2-chloro-2-oxoacetate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Managing Exothermic Reactions with Tert-butyl 2-chloro-2-oxoacetate

An authoritative guide for laboratory professionals on the safe handling of tert-butyl 2-chloro-2-oxoacetate, focusing on the management and mitigation of its significant exothermic hazards.

This document serves as an essential technical and safety guide for all researchers, chemists, and drug development professionals working with tert-butyl 2-chloro-2-oxoacetate. Given its highly reactive nature, a thorough understanding of its properties and potential hazards is critical for ensuring experimental success and, most importantly, laboratory safety. This guide provides field-proven insights, troubleshooting protocols, and preventative measures to manage the exothermic risks associated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What makes tert-butyl 2-chloro-2-oxoacetate particularly hazardous?

Tert-butyl 2-chloro-2-oxoacetate (CAS 39061-59-1) is a highly reactive organic compound. Its hazardous nature stems from the combination of two functional groups: an acyl chloride and an adjacent ketone, which significantly increases the electrophilicity of the carbonyl carbon. This structure makes it extremely susceptible to rapid, often violent, reactions with nucleophiles.[1][2][3][4] The primary concern is its potential for uncontrolled exothermic reactions, which can lead to a dangerous thermal runaway, releasing large amounts of energy and potentially causing over-pressurization of the reaction vessel.[5][6]

Q2: What are the primary triggers for a runaway exothermic reaction with this reagent?

A runaway reaction can be initiated by several factors that cause the rate of heat generation to exceed the rate of heat removal. Key triggers include:

-

Presence of Nucleophiles: Water, alcohols, amines, and even some solvents can react vigorously. The reagent is moisture-sensitive and reacts with water, generating heat.[4][7]

-

Inadequate Temperature Control: Failure to maintain a low reaction temperature can allow the reaction rate to accelerate exponentially. Runaway reactions are often induced by insufficient heat removal.[5][6]

-

Improper Addition Rate: Adding the reagent too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.

-

Poor Mixing: Inadequate agitation can create localized hot spots where the reaction accelerates, initiating a runaway event that propagates through the vessel.[5][6]

-

Contaminants: The presence of catalytic impurities (e.g., strong bases or acids) can drastically increase the reaction rate.[8]

Q3: What are the expected decomposition products, and what are their hazards?

Thermal decomposition or reaction with water can generate several hazardous byproducts. The most common include:

-

Hydrogen Chloride (HCl): A corrosive gas that is toxic if inhaled.[7][8]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of thermal decomposition.[8]

-

Isobutylene: The tert-butyl group can be eliminated as a flammable gas. The rapid generation of these gases is the primary cause of dangerous pressure buildup in a closed system.[7]

Troubleshooting Guide: Exothermic Events

Issue 1: Rapid, Uncontrolled Temperature Increase ("Exotherm")

-

Symptoms:

-

A sudden spike in the internal reaction temperature that overshoots the desired setpoint.

-

Vigorous and unexpected gas evolution or bubbling.

-

Noticeable changes in the reaction mixture's color or viscosity.

-

-

Immediate Corrective Actions:

-

Cease Reagent Addition: Immediately stop the addition of tert-butyl 2-chloro-2-oxoacetate or any other reagents.

-

Maximize Cooling: Activate emergency cooling. This may involve lowering the cryostat temperature to its minimum or adding a dry ice/acetone bath to the exterior of the reactor.

-

Alert Personnel & Prepare for Evacuation: Inform colleagues in the immediate vicinity of the situation. Be prepared to follow your facility's emergency shutdown and evacuation procedures.

-

Do NOT Seal the System: Ensure the reactor is not a closed system and has a clear path to a pressure relief device (e.g., a bubbler leading into the fume hood).

-

-

Root Cause Analysis & Prevention:

| Potential Cause | Preventative Measure & Rationale |

| Reagent Addition Too Fast | Action: Use a syringe pump for controlled, slow addition. Rationale: This ensures the rate of heat generation never exceeds the cooling system's capacity. |

| Inadequate Cooling | Action: Perform a "dummy run" with just the solvent to ensure the cooling system can achieve and maintain the target temperature under load. Rationale: Verifies that the equipment is functioning correctly before introducing reactive chemicals. |

| Poor Agitation | Action: Use an overhead stirrer for viscous mixtures or larger volumes. Ensure the stir speed is sufficient to create a vortex. Rationale: Efficient mixing distributes heat and reactants evenly, preventing the formation of dangerous localized hot spots.[5] |

| Contaminated Glassware/Reagents | Action: Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use anhydrous solvents. Rationale: Eliminates water and other nucleophilic contaminants that can trigger a violent reaction.[4] |

Issue 2: Pressure Buildup in the Reaction Vessel

-

Symptoms:

-

Audible hissing from seals or joints.

-

Rapid bubbling in the pressure relief system (bubbler).

-

Visible deformation of tubing or vessel components.

-

-

Immediate Corrective Actions:

-

Ensure a Clear Venting Path: Check that the path from the reactor to the fume hood (via a bubbler) is not blocked or crimped.

-

Reduce Temperature: Immediately apply cooling as described above to slow the reaction and reduce the rate of gas generation.

-

Prepare for Containment Failure: If pressure continues to rise, treat it as an imminent explosion hazard and evacuate immediately.

-

-

Root Cause Analysis & Prevention:

| Potential Cause | Preventative Measure & Rationale |

| Thermal Decomposition | Action: Maintain strict temperature control and never heat the reagent unnecessarily. Rationale: The reagent is thermally sensitive; elevated temperatures can initiate decomposition, leading to gas evolution.[8] |

| Reaction Scale Too Large | Action: Before scaling up, perform a reaction calorimetry study to understand the thermal profile and gas evolution rates. Rationale: Larger reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of a runaway. |

| Sealed System | Action: Never conduct reactions with this reagent in a sealed or closed vessel. Rationale: A pressure relief system is mandatory to safely vent any gases produced during an unexpected exotherm. |

Experimental Protocols

Step-by-Step Methodology for Controlled Acylation

This protocol outlines a generalized procedure. A thorough, specific hazard assessment must be performed before any experiment.

-

Preparation and Hazard Assessment:

-

Conduct a full risk assessment, considering the scale, reactants, and potential for thermal runaway.

-

Ensure an appropriate quenching agent (e.g., a non-nucleophilic base in a non-reactive solvent) is prepared and accessible.

-

Verify that the fume hood sash is at the appropriate height and that a safety shield is in place.

-

-

Equipment Setup:

-

Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for >500 mL), a digital temperature probe placed in the reaction mixture, and a nitrogen/argon inlet.

-

The third neck should be fitted with a condenser or gas outlet connected to a bubbler to prevent pressure buildup.

-

Place the flask in a cooling bath (ice/water, dry ice/acetone) on a stirrer plate. Ensure the bath size is adequate for the reaction scale.

-

-

Reaction Execution:

-

Charge the flask with the substrate and anhydrous solvent.

-

Begin stirring and cool the mixture to the target temperature (e.g., 0 °C or lower).

-

Prepare a solution of tert-butyl 2-chloro-2-oxoacetate in anhydrous solvent in a separate, dry dropping funnel or syringe.

-

Crucially, add the tert-butyl 2-chloro-2-oxoacetate solution dropwise or via syringe pump over a prolonged period.

-